[(4-Bromo-3-fluorophenyl)methyl][(2-fluorophenyl)methyl]amine

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

[(4-Bromo-3-fluorophenyl)methyl][(2-fluorophenyl)methyl]amine (CAS 1480180‑18‑4) is a synthetic secondary dibenzylamine with the formula C₁₄H₁₂BrF₂N and a molecular weight of 312.15 g/mol. It features a 4‑bromo‑3‑fluorobenzyl group on one side and a 2‑fluorobenzyl group on the other, giving it a unique halogen‑substitution pattern that differentiates it from other dibenzylamine building blocks.

Molecular Formula C14H12BrF2N
Molecular Weight 312.15 g/mol
CAS No. 1480180-18-4
Cat. No. B1405849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Bromo-3-fluorophenyl)methyl][(2-fluorophenyl)methyl]amine
CAS1480180-18-4
Molecular FormulaC14H12BrF2N
Molecular Weight312.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNCC2=CC(=C(C=C2)Br)F)F
InChIInChI=1S/C14H12BrF2N/c15-12-6-5-10(7-14(12)17)8-18-9-11-3-1-2-4-13(11)16/h1-7,18H,8-9H2
InChIKeyLHVNBVZJKCOYDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Key Properties and Sourcing of CAS 1480180-18-4 for Chemical Procurement


[(4-Bromo-3-fluorophenyl)methyl][(2-fluorophenyl)methyl]amine (CAS 1480180‑18‑4) is a synthetic secondary dibenzylamine with the formula C₁₄H₁₂BrF₂N and a molecular weight of 312.15 g/mol . It features a 4‑bromo‑3‑fluorobenzyl group on one side and a 2‑fluorobenzyl group on the other, giving it a unique halogen‑substitution pattern that differentiates it from other dibenzylamine building blocks. The compound is available from several specialty chemical suppliers at ≥95% purity and has been listed as an intermediate in patent literature for fused heterocyclic derivatives , indicating its utility in medicinal chemistry synthesis.

Why Closely Related Dibenzylamine Analogs Cannot Replace CAS 1480180-18-4


Although many substituted dibenzylamines share the same core scaffold, small changes in halogen position can drastically alter reactivity, physicochemical properties, and biological target engagement . For instance, moving the fluorine from the 2‑position to the 4‑position on the second benzyl ring or relocating the bromine on the first ring fundamentally changes the molecule's dipole moment, lipophilicity, and ability to participate in regiospecific cross‑coupling reactions. These differences are critical when a synthesis route or structure‑activity relationship (SAR) study has been optimized for the exact 4‑bromo‑3‑fluoro / 2‑fluoro substitution pattern. The following evidence demonstrates precisely where the target compound diverges from its nearest commercially available analogs.

Quantitative Differentiation of CAS 1480180-18-4 from Its Closest Analogs


Regioisomeric Substitution Pattern Divergence from the 4‑Fluorobenzyl Analog

The target compound carries a 2‑fluorobenzyl group, whereas its common analog [(4‑Bromo‑3‑fluorophenyl)methyl][(4‑fluorophenyl)methyl]amine (CAS not assigned) bears a 4‑fluorobenzyl group . This regiochemical shift changes the molecular dipole vector and alters the preferred conformation of the N‑benzyl bond. Computational predictions indicate a calculated octanol‑water partition coefficient (cLogP) increase of approximately 0.3–0.5 log units for the 2‑fluoro isomer versus the 4‑fluoro isomer due to intramolecular F···H‑N hydrogen bonding that partially shields the polar amine [1]. In a cross‑study comparable context, similar 2‑fluoro vs. 4‑fluoro regioisomeric pairs in kinase inhibitor programs have shown >10‑fold differences in target binding affinity, emphasizing the criticality of this substitution for SAR reproducibility [2].

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

Bromine Positional Isomerism: 4‑Bromo‑3‑fluoro vs. 2‑Bromo‑5‑fluoro Analog

The analog [(2‑Bromo‑5‑fluorophenyl)methyl][(2‑fluorophenyl)methyl]amine (available from ChemicalBook) relocates the bromine from the 4‑position to the 2‑position and shifts the fluorine from 3 to 5 on the first aromatic ring . This rearrangement significantly alters the electronic environment for palladium‑catalyzed cross‑coupling reactions. In the target compound, the bromine para to the benzylic carbon is sterically less hindered than the ortho‑bromine in the analog, which can lead to measurable differences in reactivity. For example, in a model Suzuki coupling with phenylboronic acid, the 4‑bromo isomer typically shows 2‑ to 5‑fold faster conversion rates under identical conditions compared to the 2‑bromo isomer, as demonstrated in systematic studies of aryl bromide reactivity [1]. Such differences directly impact synthetic efficiency and yield when these compounds are used as intermediates.

Cross-Coupling Chemistry Building Block Selectivity Synthetic Accessibility

Molecular Weight and Halogen Mass Fraction Advantage Over Non‑Brominated Analogs

The target compound (MW 312.15) contains one bromine atom (mass contribution ~79.9 Da), which provides a distinctive isotopic signature (¹⁷⁹Br/⁸¹Br ≈ 1:1) that is highly valuable in mass spectrometry tracing of synthetic intermediates and metabolites . The closest non‑brominated analog, N‑(2‑fluorobenzyl)‑3‑fluorobenzylamine (MW 231.26), lacks this heavy atom label . The 80.9 Da mass difference (312.15 vs. 231.26) and the unique doublet pattern enable unambiguous detection and quantification in complex reaction mixtures by LC‑MS, even when structural isomers are present. This property is particularly important when tracking the compound through multi‑step library syntheses where intermediates would otherwise be indistinguishable.

Fragment-Based Drug Discovery Mass Spectrometry Heavy Atom Effect

Dual Halogen Orthogonal Reactivity: Br for Cross‑Coupling, F for Nucleophilic Substitution

The target compound contains two chemically distinct halogen atoms: an aryl bromine (C‑Br bond dissociation energy ~337 kJ/mol) and two aryl fluorines (C‑F BDE ~514 kJ/mol) [1]. This large difference in bond strength enables sequential, orthogonal functionalization strategies. The bromine can be selectively engaged in Pd‑catalyzed cross‑coupling (Suzuki, Buchwald‑Hartwig, etc.) while the fluorines remain intact, or alternatively, one fluorine (particularly the 2‑fluoro on the electron‑deficient ring) can undergo nucleophilic aromatic substitution (SNAr) under forcing conditions without affecting the bromine. In contrast, the methyl analog [(4‑Bromo‑3‑fluorophenyl)methyl](methyl)amine (CAS 1250555‑28‑2) loses the second aromatic ring, eliminating the possibility for additional aromatic functionalization . This dual‑halogen design makes the compound a more versatile intermediate for generating diverse compound libraries.

Orthogonal Functionalization Medicinal Chemistry Synthesis Building Block Versatility

Procurement-Ready Application Scenarios for CAS 1480180-18-4


Medicinal Chemistry Hit‑to‑Lead Optimization Requiring Exact Fluorine Regiochemistry

In a kinase or GPCR lead optimization program where an X‑ray co‑crystal structure reveals a critical edge‑to‑face aromatic interaction between the 2‑fluorophenyl ring and a protein Phe/Tyr residue, the 2‑fluoro regioisomer is indispensable. The 4‑fluoro analog would fail to reproduce the binding pose, as demonstrated by the divergent binding affinities in analogous 2‑F vs. 4‑F regioisomeric pairs [1]. Procurement of CAS 1480180‑18‑4 ensures SAR continuity.

Synthesis of Patent‑Exemplified Fused Heterocyclic Intermediates

Patent US‑9115144‑B2 lists this compound as a key intermediate for the preparation of fused heterocyclic derivatives with xanthine oxidase inhibitory activity [2]. Researchers aiming to reproduce or improve upon the patented compounds must use the exact intermediate to ensure fidelity to the described synthetic route and biological data.

Parallel Library Synthesis Leveraging Dual Halogen Orthogonality

Medicinal chemistry groups employing a two‑stage diversification strategy can first use the aryl bromide in a Suzuki coupling to introduce aryl/heteroaryl diversity, followed by SNAr displacement of the 2‑fluorine on the second ring with amine nucleophiles. This sequential orthogonal approach is not possible with the simpler methyl‑amine or non‑fluorinated analogs , making CAS 1480180‑18‑4 the preferred scaffold for maximizing library output from a single building block.

Mass Spectrometry‑Guided Metabolic Fate Studies Using the Natural Bromine Label

In drug metabolism and pharmacokinetics (DMPK) studies, the characteristic ¹⁷⁹Br/⁸¹Br doublet allows for definitive identification of the parent compound and its metabolites in complex biological matrices without the need for radioactive labeling . This is particularly valuable in early‑stage ADME screening where rapid, cost‑effective tracking of compound fate is required.

Quote Request

Request a Quote for [(4-Bromo-3-fluorophenyl)methyl][(2-fluorophenyl)methyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.